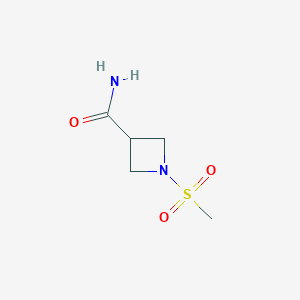

1-(Methylsulfonyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

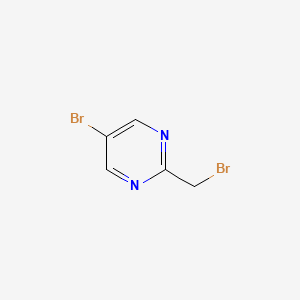

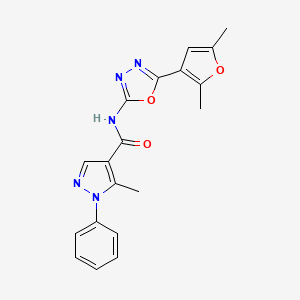

1-(Methylsulfonyl)azetidine-3-carboxamide is a small organic compound with the molecular formula C5H10N2O3S . This compound is classified as an azetidine derivative and has a sulfonamide functional group attached to the azetidine ring.

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring with a sulfonamide functional group attached.Chemical Reactions Analysis

Azetidines are synthesized via intermolecular [2+2] photocycloaddition reactions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Scientific Research Applications

Synthesis and Chemical Structure Modification

Photocyclization Techniques : N-formyl-N-methylcyclohexene-1-carboxamide, a related compound, demonstrates the utility of photocyclization techniques in synthesizing azetidine-2,4-diones, highlighting the potential for similar approaches in modifying 1-(Methylsulfonyl)azetidine-3-carboxamide (Maruyama, Kazuhiro et al., 1980).

Multicomponent Reaction Synthesis : Arylsulfonamides and azetidine-2,4-diones can be synthesized via multicomponent reactions involving amines, acetylenic compounds, and arylsulfonyl isocyanates, providing a framework for synthesizing derivatives of this compound (A. Alizadeh, A. Rezvanian, 2008).

Polymerization and Material Science

- Activated Monomer Polymerization : Research on N-(methanesulfonyl)azetidine, closely related to this compound, explores its anionic polymerization, providing insights into the potential use of this compound in polymer science (Louis Reisman et al., 2020).

Biological Applications and Studies

Protein Metabolism and Transport Studies : Azetidine-2-carboxylic acid (Aze), structurally related to this compound, is used in studying protein metabolism and ion transport, suggesting potential research applications for this compound in similar biological contexts (M. G. Pitman et al., 1977).

Antimicrobial and Antitubercular Activities : Synthesis and evaluation of compounds like azetidine-2-carbonitriles, akin to this compound, for their antimicrobial and antitubercular activities offer a path for similar research on this compound (M. Chandrashekaraiah et al., 2014).

Mechanism of Action

Target of Action

MSAC is primarily targeted towards the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .

Mode of Action

MSAC interacts with STAT3 by binding to it with high affinity . This binding inhibits the phosphorylation and DNA-binding activity of STAT3, thereby disrupting the formation of STAT3 dimers . This disruption prevents STAT3 from translocating to the nucleus and binding to specific DNA-response elements in target gene promoters, thus inhibiting gene transcription .

Biochemical Pathways

The inhibition of STAT3 by MSAC affects various biochemical pathways. STAT3 is involved in many signaling pathways, including the JAK-STAT signaling pathway, which is crucial for many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, MSAC can disrupt these pathways and their downstream effects.

Result of Action

The inhibition of STAT3 by MSAC has several cellular effects. It has been shown to inhibit cell growth, reduce colony survival, and induce apoptosis in human breast cancer cells .

Properties

IUPAC Name |

1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-11(9,10)7-2-4(3-7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPMKCQKVQOZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)

![N-[3-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2374585.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)

![N'-(3-chloro-4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2374589.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2374594.png)

![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone](/img/structure/B2374596.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)